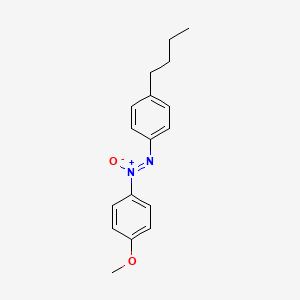

Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide

Description

Azoxy compounds are diazenes with an oxygen atom bridging two nitrogen atoms (N-O-N), forming a linear structure. These compounds are of interest in materials science, catalysis, and organic synthesis due to their electronic properties and stability under various conditions .

Properties

CAS No. |

31401-36-2 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

(4-butylphenyl)imino-(4-methoxyphenyl)-oxidoazanium |

InChI |

InChI=1S/C17H20N2O2/c1-3-4-5-14-6-8-15(9-7-14)18-19(20)16-10-12-17(21-2)13-11-16/h6-13H,3-5H2,1-2H3 |

InChI Key |

BZRVTWXLAZABOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide

Reductive Dimerization of Nitrosobenzenes

One of the most established methods for synthesizing azoxybenzenes, including substituted derivatives like this compound, is the reductive dimerization of nitrosobenzenes. This process involves the coupling of nitroso derivatives under mild reducing conditions to form the azoxy linkage.

- Procedure : Nitrosobenzene derivatives are prepared first, typically by oxidation of the corresponding anilines. Then, under catalytic conditions, these nitroso compounds undergo reductive dimerization.

- Catalysts and Conditions : A cost-effective catalyst, N,N-Diisopropylethylamine (DIPEA), has been demonstrated to facilitate this reaction at room temperature using water as a green solvent, achieving high yields and selectivity.

- Advantages : This method is environmentally friendly, uses mild conditions, and exhibits broad substrate tolerance, including electron-donating groups like methoxy and alkyl substituents such as butyl groups.

One-Pot Oxidation–Reductive Dimerization of Anilines

A more recent and sustainable approach involves a one-pot reaction where anilines are first oxidized in situ to nitrosobenzenes, which then undergo reductive dimerization to yield azoxybenzenes.

- Reagents : Oxone (potassium peroxymonosulfate) is used as the oxidant to convert anilines to nitrosobenzenes.

- Catalyst : DIPEA is added subsequently to promote reductive dimerization.

- Solvent System : A mixture of acetonitrile and water (1:1) provides an optimal medium for the reaction.

- Reaction Conditions : Typically conducted at room temperature over 16 hours.

- Yields : Moderate to high yields (61–91%) are reported for various substituted azoxybenzenes, including those with para-substituents like butyl and methoxy groups.

General Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aniline derivative + Oxone (2.2 equiv) in CH3CN/H2O (1:1), stir 1–2 h | Formation of nitrosobenzene intermediate |

| 2 | Addition of DIPEA (0.25 equiv), stir at room temperature 16 h | Reductive dimerization to azoxybenzene |

Notes on Reaction Optimization

- Solvent Effects : Water as a solvent significantly improves yields compared to solvents like DMSO, likely due to better phase transfer during extraction.

- Catalyst Loading : Even low catalyst loading (0.25 equivalents of DIPEA) maintains high yields, enhancing cost-effectiveness.

- Byproducts : Minor formation of diaza or nitro compounds can occur, slightly reducing overall yields.

- Substrate Scope : The method tolerates various substituents in ortho, meta, and para positions, including electron-donating groups (e.g., methoxy, butyl) relevant to this compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Conditions | Solvent | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Dimerization of Nitrosobenzenes | DIPEA (0.25–2 equiv), RT | Water | 70–93 | Mild, green, selective | Requires nitroso intermediates |

| One-Pot Oxidation–Reductive Dimerization | Oxone (2.2 equiv), DIPEA | CH3CN/H2O (1:1) | 61–91 | Single-step, sustainable, broad scope | Slightly lower yields, byproducts |

RT = Room Temperature

Summary of Research Findings

- The synthesis of this compound is effectively achieved via reductive dimerization of nitrosobenzene derivatives or via a one-pot oxidation–reductive dimerization starting from anilines.

- The use of DIPEA as a catalyst in aqueous or aqueous-organic solvents at room temperature provides an environmentally benign and efficient route.

- The one-pot method is particularly advantageous for operational simplicity and sustainability, though yields may be slightly lower due to side reactions.

- Both methods accommodate the para-substituted butyl and methoxy groups characteristic of the target compound, ensuring applicability.

Chemical Reactions Analysis

Types of Reactions

4’-Butyl-4-methoxyazoxybenzene undergoes various chemical reactions, including:

Oxidation: The azoxy group can be further oxidized to form nitro compounds.

Reduction: Reduction of the azoxy group can yield amines or azo compounds.

Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines or azo derivatives.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

4’-Butyl-4-methoxyazoxybenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Butyl-4-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with nucleophiles in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related azoxy derivatives:

Key Observations:

- Substituent Effects: The 4-butyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents like methoxy or propoxy. This may influence solubility and melting points. For example, the bis(4-methoxyphenyl) derivative (C₁₄H₁₄N₂O₃) has a lower molecular weight and likely higher crystallinity due to symmetry, while the butyl-substituted analog may exhibit enhanced solubility in nonpolar solvents .

- Electronic Properties: Methoxy groups (-OCH₃) are electron-donating, which could stabilize the azoxy moiety via resonance.

Physicochemical Properties

Thermodynamic Data :

- For bis(4-methoxyphenyl)-diazene 1-oxide, experimental values include ΔfusH (enthalpy of fusion) = 20.63–29.30 kJ/mol and ΔvapH (enthalpy of vaporization) = 73.70 kJ/mol .

- The bis(4-butoxyphenyl) analog (C₂₀H₂₆N₂O₃) has a larger molecular weight (342.43 g/mol) and likely higher ΔvapH due to increased van der Waals interactions .

- Inference for Target Compound: The 4-butylphenyl group may lower ΔfusH compared to methoxy derivatives due to reduced symmetry but increase ΔvapH due to longer alkyl chains.

Crystallinity :

- Chloro-substituted diazenes (e.g., bis(4-chlorophenyl)) exhibit dense crystal packing with intermolecular halogen interactions, as seen in crystal structures . Methoxy and butoxy groups likely disrupt such packing, leading to lower melting points.

Biological Activity

Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide, also known as bis(4-methoxyphenyl)diazene 1-oxide, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C14H14N2O3

- Molecular Weight : 258.2726 g/mol

- CAS Registry Number : 1562-94-3

- IUPAC Name : this compound

The structure of this compound features a diazene core with two aromatic substituents, which may contribute to its biological activity.

Antiproliferative Effects

Recent studies have indicated that compounds related to diazene derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, a compound structurally similar to diazene was found to inhibit the growth of tumor cell lines such as DLD-1 and T24 with an IC50 value in the low micromolar range .

The mechanism of action for diazene derivatives often involves the inhibition of specific enzymes or pathways critical for cell proliferation. In one study, it was noted that certain diazene compounds acted as inhibitors of protein methyltransferases and demethylases, which are crucial for regulating gene expression and cellular functions .

Case Studies

- Study on Antiproliferative Activity :

- Enzyme Inhibition Study :

- Objective : To assess the inhibitory effects on methyltransferases.

- Methodology : Various concentrations of diazene derivatives were tested against several methyltransferase enzymes.

- Findings : The compound selectively inhibited GLP methyltransferase with an IC50 of 0.7 μM while showing lower potency against other enzymes .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide?

Methodological Answer:

Synthesis typically involves catalytic hydrogenation or condensation reactions. A solvent-free approach using cobalt single-atom catalysts on Nb2O5 nanomeshes has been reported for analogous azoxy compounds, reducing nitroaromatics to azoxy derivatives under mild conditions . For asymmetric diazenes like this compound, stepwise coupling of substituted nitroso intermediates with arylhydrazines may be required. Characterization of intermediates via NMR (1H/13C) and mass spectrometry (e.g., EI-MS, as in ) is critical to confirm regioselectivity.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

X-ray crystallography is the gold standard. Single-crystal data can be processed using SHELX programs (e.g., SHELXL for refinement ). Key steps include:

- Data collection with synchrotron radiation or laboratory diffractometers.

- Structure solution via dual-space methods (SHELXT ).

- Validation of anisotropic displacement parameters and hydrogen bonding networks (e.g., comparison to CSD entries for similar diazenes ).

Complementary techniques include FT-IR (to detect N-O stretching ~1250 cm⁻¹, noting potential H2O interference ) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers resolve contradictions in reported crystallographic data for azoxy compounds?

Methodological Answer:

Discrepancies in bond lengths or polymorphism (e.g., Z/E isomerism ) require:

- Rigorous temperature control during data collection (thermal expansion affects unit cell parameters).

- Validation against high-resolution datasets (e.g., SHELXL refinement with TWIN/BASF commands ).

- Comparative analysis of π-π stacking and hydrogen-bonding motifs using tools like Mercury or PLATON. For example, mean N-N bond lengths in diazenes are ~1.27 Å, with deviations indicating measurement artifacts or disorder .

Advanced: What methodologies are used to determine ionization potentials and electronic properties?

Methodological Answer:

Ultraviolet photoelectron spectroscopy (UPS) is standard for ionization potential measurement, as applied to 4,4'-dialkoxyazoxybenzenes . Computational methods (DFT/B3LYP with 6-311++G** basis sets) can predict frontier molecular orbitals. Cross-validation with cyclic voltammetry (to estimate HOMO/LUMO levels) and UV-Vis spectroscopy (for λmax of π→π* transitions) is recommended.

Basic: How are thermodynamic properties (e.g., phase transitions) measured for this compound?

Methodological Answer:

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify melting points (Tm) and decomposition temperatures (Td). For example, bis(4-methoxyphenyl) diazene 1-oxide exhibits Tm = 135–140°C with ΔHfusion ~25 kJ/mol . Dynamic viscosity measurements (e.g., using a Brookfield viscometer) can assess liquid crystalline behavior in alkyl/alkoxy derivatives .

Advanced: How can computational modeling predict reactivity or stability?

Methodological Answer:

Density functional theory (DFT) simulations (e.g., Gaussian 16) model reaction pathways:

- Transition state analysis for thermal decomposition (N-O bond cleavage).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzyme active sites ). Validate predictions with kinetic studies (e.g., Arrhenius plots from TGA data) .

Advanced: What analytical challenges arise in spectral interpretation, and how are they mitigated?

Methodological Answer:

- GC-MS: Co-elution of byproducts requires optimized column conditions (e.g., DB-5MS, 30 m × 0.25 mm ID). Use selective ion monitoring (SIM) for m/z 342 (M⁺) .

- IR Spectroscopy: Water vapor interference (1400–1900 cm⁻¹) necessitates dry N2 purging .

- NMR: Dynamic exchange broadening in alkyl chains (e.g., butyl groups) is addressed with variable-temperature 1H NMR (VT-NMR) .

Basic: What safety protocols are recommended for handling diazene derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.